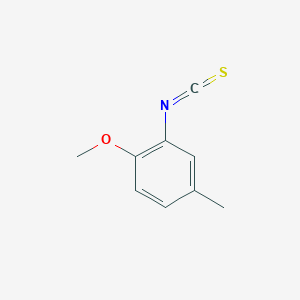

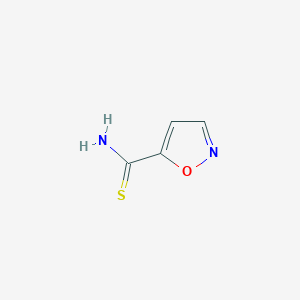

1,2-Oxazole-5-carbothioamide

Overview

Description

1,2-Oxazole-5-carbothioamide (OCT) is a heterocyclic compound with a unique chemical structure that has been studied for its potential applications in scientific research. Its unique structure, which includes an oxazole ring, a carboxamide, and a thioamide, makes it an intriguing compound for further investigation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,2-Oxazole-5-carbothioamide derivatives have been synthesized for their potential antimicrobial activities. The compounds synthesized through various chemical reactions, including microwave-assisted and conventional methods, have shown promising antimicrobial properties. For instance, a study detailed the synthesis of novel antimicrobial 1,2,4-triazole derivatives containing a nalidixic acid skeleton, showcasing the compound's role in creating pharmacophores with significant biological activity (Ceylan et al., 2016).

Spectroscopic and Photophysical Studies

Another research avenue involves spectroscopic and X-ray studies of this compound derivatives to understand their prototropic tautomerism and photophysical properties. These studies provide insights into the structural and electronic characteristics of such compounds, which are essential for their application in material science and pharmaceuticals (Rana & Chaudhary, 2021).

Chemical Rearrangements and Synthesis

The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides has been explored to optimize the synthesis process of these compounds under various conditions, highlighting their synthetic versatility and the potential for generating diverse chemical structures (Ilkin et al., 2020).

Antimicrobial and Biological Activities

Research on this compound derivatives also focuses on their biological activities, including antimicrobial, antilipase, and antiurease effects. The synthesis of hybrid molecules containing several azole moieties has been investigated, and some compounds have shown significant biological activities, which could be beneficial for developing new therapeutic agents (Ceylan et al., 2014).

Mechanistic Insights and Methodological Advances

Studies also delve into the mechanistic aspects of reactions involving this compound derivatives, providing a deeper understanding of their chemical behavior and facilitating the development of novel synthetic methodologies. For example, research on gold catalysis presents mild conditions for synthesizing oxazoles from N-propargylcarboxamides, offering new pathways for chemical synthesis (Hashmi et al., 2004).

Mechanism of Action

While specific mechanisms of action for 1,2-Oxazole-5-carbothioamide are not detailed in the search results, oxazole derivatives have been reported to have a wide spectrum of biological activities . They have been used in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Safety and Hazards

While specific safety data for 1,2-Oxazole-5-carbothioamide was not found, it’s important to handle all chemicals with care. Oxazole, a related compound, is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been synthesized and evaluated for their potential therapeutic usefulness . Future research may focus on developing eco-friendly synthetic strategies and exploring the diverse biological potential of oxazole derivatives .

properties

IUPAC Name |

1,2-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRGDFENMZKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384079 | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175334-72-2 | |

| Record name | 5-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)